6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Overview
Description
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyridine ring substituted with a dioxaborolane moiety. Boronic esters are widely used in organic synthesis due to their stability and reactivity, making them valuable intermediates in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-methyl-3-bromopyridine with cyclopropylboronic acid pinacol ester under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent, such as toluene or dimethylformamide, at elevated temperatures (80-100°C) for several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which enhances the reaction rate and yield. The use of automated systems for reagent addition and product isolation further improves the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form the corresponding piperidine derivative.
Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Aryl or vinyl halides, palladium catalyst, and a base such as potassium carbonate.
Major Products
Oxidation: 6-Cyclopropyl-2-methyl-3-boronic acid pyridine.
Reduction: 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.
Substitution: Various substituted pyridine derivatives depending on the halide used.
Scientific Research Applications
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily based on its ability to form stable covalent bonds with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the cyclopropyl and methyl groups.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but with the boronic ester group at a different position on the pyridine ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a pyridine ring.
Uniqueness
6-Cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of the cyclopropyl group, which imparts additional steric hindrance and electronic effects. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
1951411-47-4 |
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Molecular Formula |
C15H22BNO2 |
Molecular Weight |
259.15 g/mol |
IUPAC Name |
6-cyclopropyl-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H22BNO2/c1-10-12(8-9-13(17-10)11-6-7-11)16-18-14(2,3)15(4,5)19-16/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
VUMKUXQYTBDCPB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)C3CC3)C |
Origin of Product |
United States |
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